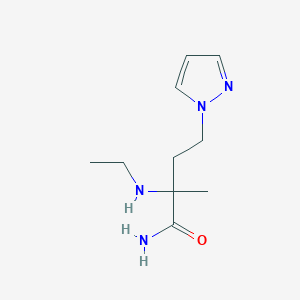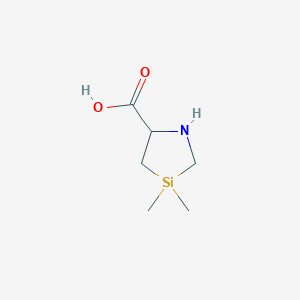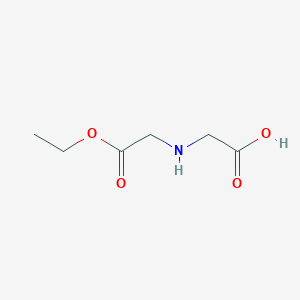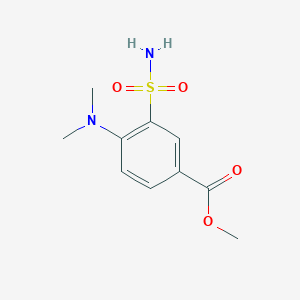![molecular formula C8H18ClN3O2 B13524421 N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride is a chemical compound with the molecular formula C8H17N3O2·HCl and a molecular weight of 223.7 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride typically involves the reaction of dimethylcarbamoyl chloride with a suitable amine. The reaction is carried out under controlled conditions to ensure high yield and purity . The process may involve the use of solvents such as benzene or xylene and acid scavengers like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and stringent safety measures due to the toxic nature of some of the reagents involved, such as dimethylcarbamoyl chloride . The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride include:
- 3-(dimethylamino)-N-[(dimethylcarbamoyl)methyl]propanamide hydrochloride
- N-(2-(dimethylamino)-2-oxoethyl)-3-(methylamino)propanamide hydrochloride
Uniqueness
What sets N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride apart is its specific chemical structure, which imparts unique reactivity and biological activity. This makes it particularly valuable in certain research and industrial applications .
Properties
Molecular Formula |
C8H18ClN3O2 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-3-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-9-5-4-7(12)10-6-8(13)11(2)3;/h9H,4-6H2,1-3H3,(H,10,12);1H |
InChI Key |
ZGORRLQWNPSMNF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)NCC(=O)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
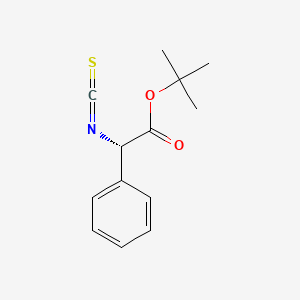
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
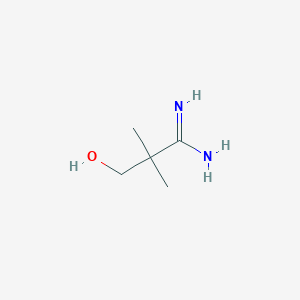
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
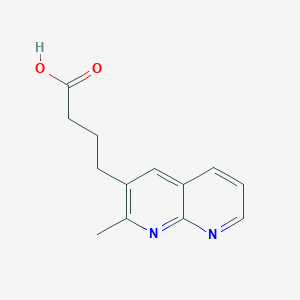
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)

